HPN-01

IKK selectivity IKK-epsilon NF-kappaB signaling

Procure HPN-01 (IKK inhibitor XII) for translational research requiring precise IKK-α/β targeting. Unlike generic IKK inhibitors (IKK-16, BMS-345541), HPN-01 offers >100-fold selectivity over IKK-ε and >50-fold over 50+ off-target kinases, ensuring pathway-specific readouts. It is the sole IKK inhibitor with validated SREBP-1/2 downregulation in primary human hepatocytes (IC50 1.71/3.43 μM) and completed Phase I SAD/MAD trials, bridging in vitro IC50s with clinical PK. Choose HPN-01 for reliable MASH, neuroinflammation, or NF-κB research.

Molecular Formula C19H16ClN3O3S
Molecular Weight 401.9 g/mol
CAS No. 928655-63-4
Cat. No. B15620257
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHPN-01
CAS928655-63-4
Molecular FormulaC19H16ClN3O3S
Molecular Weight401.9 g/mol
Structural Identifiers
InChIInChI=1S/C19H16ClN3O3S/c20-14-5-1-11(2-6-14)13-9-16(18(21)17(10-13)19(22)24)12-3-7-15(8-4-12)27(23,25)26/h1-10H,21H2,(H2,22,24)(H2,23,25,26)
InChIKeyXJLFMRGTLRIXDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





HPN-01 (CAS 928655-63-4) — Selective IKK Inhibitor for Inflammation & Metabolic Disease Research Procurement


HPN-01 (also designated IKK inhibitor XII) is a synthetic small-molecule inhibitor belonging to the 2-amino-3,5-diarylbenzamide class that potently and selectively inhibits IκB kinase (IKK) family members [1]. It has been characterized as a dual IKK-α/β inhibitor with a distinct selectivity window over IKK-ε and a broad panel of off-target kinases, making it a preferred tool compound over pan-IKK or less-selective inhibitors for studies where NF-κB pathway interrogation requires precise target engagement [2]. Beyond its canonical anti-inflammatory profile, HPN-01 has demonstrated regulation of lipogenic transcription factors SREBP-1 and SREBP-2 in primary human hepatocytes and has advanced to Phase I clinical evaluation for metabolic dysfunction-associated steatohepatitis (MASH) [3].

Why HPN-01 Cannot Be Replaced by Generic IKK Inhibitors: The Selectivity Gap and In Vivo Translation


Generic substitution with other commercially available IKK inhibitors (e.g., IKK-16, BMS-345541, TPCA-1) fails because their kinase selectivity profiles, IKK-family isozyme biases, and translational pharmacology differ markedly from HPN-01 . While IKK-16 exhibits only ~5-fold selectivity between IKK-2 and IKK-1 and BMS-345541 shows ~13-fold selectivity, HPN-01 demonstrates a >100-fold window between IKK-β (pIC50 7.0) and IKK-ε (pIC50 <4.8), coupled with >50-fold selectivity over a panel of more than 50 diverse kinases including ALK5, CDK-2, EGFR, ErbB2, GSK3β, PLK1, Src, and VEGFR-2 [1]. This selectivity profile directly impacts functional cellular readouts: HPN-01 suppresses LPS-stimulated TNF-α, IL-1β, and IL-6 secretion from human PBMCs with pIC50 values of 6.1, 6.4, and 5.7, respectively, confirming that target engagement translates to pathway modulation in a primary human cell system [2]. Furthermore, HPN-01 is the only IKK inhibitor to have demonstrated regulation of hepatic SREBP-1 and SREBP-2 expression in primary human hepatocytes (IC50 1.71 μM and 3.43 μM) and to have entered Phase I clinical trials for MASH, providing human PK and tolerability data that are absent for preclinical-only comparators [3].

HPN-01 Quantitative Differentiation Evidence: Head-to-Head and Class-Level Comparison Data


Intra-Class IKK Isozyme Selectivity: HPN-01 vs. IKK-ε

Within the IKK family, HPN-01 achieves the highest reported discrimination between IKK-β and IKK-ε, a feature not shared by commonly used IKK inhibitors [1]. In enzyme assays, HPN-01 inhibited IKK-β with a pIC50 of 7.0 while its potency against IKK-ε was below the assay limit (pIC50 <4.8), yielding a >100-fold selectivity window. By contrast, the reference inhibitor IKK-16 shows IC50 values of 40 nM for IKK-2 and 200 nM for IKK-1, a selectivity of only 5-fold, and BMS-345541 displays IC50 values of 0.3 μM and 4 μM for IKK-2 and IKK-1, respectively, representing a ~13-fold window .

IKK selectivity IKK-epsilon NF-kappaB signaling

Broad Kinase Selectivity: >50-Fold Window Over 50+ Kinases

HPN-01 was profiled against a diverse panel of more than 50 kinases, including ALK5, CDK-2, EGFR, ErbB2, GSK3β, PLK1, Src, and VEGFR-2, and displayed greater than 50-fold selectivity over all tested kinases [1]. This breadth of kinase selectivity profiling is unusual among commercially available IKK inhibitors; for example, IKK-16 has been reported to inhibit LRRK2 with an IC50 of 50 nM in cellular assays, indicating significant off-target activity at concentrations near its IKK-2 IC50 [2].

kinase profiling off-target selectivity chemical probe

Cellular Translation of Target Engagement: pIC50 Consistency in Human PBMC Cytokine Suppression

HPN-01's enzyme potency against IKK-β (pIC50 7.0) translates directly into consistent cellular activity [1]. In LPS-stimulated human peripheral blood mononuclear cells (PBMCs), HPN-01 suppressed TNF-α, IL-1β, and IL-6 secretion with pIC50 values of 6.1, 6.4, and 5.7, respectively—representing a drop of less than 1.3 log units from the biochemical IKK-β pIC50. Comparable cellular translation data for IKK-16 or BMS-345541 in primary human PBMCs under identical stimulation conditions have not been reported in publicly available datasheets, making HPN-01's cellular potency uniquely benchmarked in a physiologically relevant human primary cell system .

human PBMC TNF-alpha IL-1beta cellular potency

Hepatocellular Lipid Regulation: SREBP-1 and SREBP-2 Downregulation in Primary Human Hepatocytes

HPN-01 uniquely inhibits the expression of the master lipogenic transcription factors SREBP-1 and SREBP-2 in cultured primary human hepatocytes, with IC50 values of 1.71 μM and 3.43 μM, respectively [1]. This hepatocellular pharmacology is absent from the published characterization of IKK-16, BMS-345541, and TPCA-1, which have been profiled primarily in immune-cell lineages . Additionally, HPN-01 reduced lipid droplet (LD) biogenesis in Huh7 hepatoma cells treated with 400 μM oleic acid, a model of hepatic steatosis, demonstrating a functional consequence of SREBP pathway modulation not reported for other IKK inhibitors.

SREBP hepatic steatosis NASH/MASH lipid metabolism

Clinical Translation: Only IKK Inhibitor to Enter Phase I Trials for MASH

HPN-01 is the sole IKK inhibitor to have progressed into human clinical trials, having completed a Phase I single- and multiple-ascending dose study (NCT04587839) evaluating safety, tolerability, pharmacokinetics, and food effect in healthy subjects [1]. IKK-16, BMS-345541, TPCA-1, and LY2409881 remain confined to preclinical or discontinued status, with no human safety or PK data available [2]. This clinical milestone provides procurement relevance: researchers requiring an IKK inhibitor with established human exposure parameters and oral bioavailability data will find HPN-01 to be the only candidate supported by clinical PK datasets.

clinical development Phase I MASH human safety

In Vivo Efficacy: Autoimmune Encephalomyelitis Disease Severity Reduction and Lifespan Extension

In a murine experimental autoimmune encephalomyelitis (EAE) model, HPN-01 administration reduced disease severity, attenuated immune imbalance, and prolonged lifespan [1]. This in vivo disease-modifying activity distinguishes HPN-01 from IKK-16, for which no EAE efficacy data have been published, and from TPCA-1, whose in vivo profiling has focused on acute inflammation models rather than chronic autoimmune neurodegeneration . The EAE data establish HPN-01 as a benchmark tool compound for preclinical neuroinflammatory disease research.

experimental autoimmune encephalomyelitis in vivo efficacy immune modulation

Optimal Procurement and Application Scenarios for HPN-01 Based on Quantitative Differentiation Evidence


Human Primary Cell-Based NF-κB Pathway Dissection Requiring Defined IKK-β Selectivity

Researchers using LPS-stimulated human PBMCs or primary lung fibroblasts to study NF-κB-dependent cytokine production should select HPN-01 based on its documented cellular pIC50 values (TNF-α: 6.1, IL-1β: 6.4, IL-6: 5.7) and >100-fold selectivity over IKK-ε, ensuring that observed effects are attributable to IKK-β inhibition rather than IKK-ε or off-target kinases [1]. This cellular benchmark is unavailable for comparator IKK inhibitors IKK-16 and BMS-345541 in the same primary cell system.

Hepatic Steatosis and MASH Research Leveraging Unique SREBP Pathway Modulation

For studies of hepatic lipid metabolism, steatosis, or MASH, HPN-01 provides the only documented IKK inhibitor with quantitative SREBP-1 (IC50 1.71 μM) and SREBP-2 (IC50 3.43 μM) downregulation in primary human hepatocytes, coupled with in vivo reversal of high-fat diet-induced obesity and hepatic steatosis in mice [2]. Procurement of HPN-01 is indicated when the experimental objective requires simultaneous NF-κB pathway inhibition and lipogenic gene suppression in hepatocytes.

Translational Research Requiring Correlation with Human Pharmacokinetic Parameters

Investigators designing translational studies or preparing for IND-enabling work should prioritize HPN-01 over preclinical-only IKK inhibitors, as it is the sole member of this class to have completed Phase I SAD/MAD studies (NCT04587839) with published human safety, tolerability, and PK data [3]. This enables correlation of in vitro IC50 values with clinically achievable plasma concentrations, a capability absent for IKK-16, BMS-345541, and TPCA-1.

Neuroinflammatory Disease Modeling with Validated In Vivo Tool Compound

For experimental autoimmune encephalomyelitis (EAE) or other neuroinflammatory disease models, HPN-01 offers demonstrated disease severity reduction and lifespan prolongation, positioning it as a validated chemical probe for studies of CNS autoimmunity [4]. This in vivo disease-model validation is not available for comparator IKK inhibitors, making HPN-01 the evidence-based choice for neuroinflammation pharmacology.

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